2-azido-1-chloro-4-nitrobenzene
Description
Properties
CAS No. |
77721-39-2 |
|---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where sodium azide reacts with 1-chloro-4-nitrobenzene in a suitable solvent like dimethylformamide or dimethyl sulfoxide . The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for 2-azido-1-chloro-4-nitrobenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures due to the potentially hazardous nature of azides.
Types of Reactions:
Substitution Reactions: The azido group in this compound can participate in nucleophilic substitution reactions, often leading to the formation of various heterocycles.
Reduction Reactions: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions or using reducing agents like iron and hydrochloric acid.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide or dimethyl sulfoxide.
Reduction: Catalytic hydrogenation or iron and hydrochloric acid.
Cycloaddition: Alkynes in the presence of copper catalysts.
Major Products:
From Substitution: Various heterocycles such as triazoles.
From Reduction: 2-amino-1-chloro-4-nitrobenzene.
From Cycloaddition: 1,2,3-triazoles.
Scientific Research Applications
Organic Synthesis
2-Azido-1-chloro-4-nitrobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly significant in:
- Pharmaceutical Development : Used in the synthesis of drug candidates due to its ability to form various derivatives with biological activity.
- Agrochemicals : Its derivatives are explored for potential use in agricultural chemicals, enhancing crop protection strategies.
Materials Science
The compound's azido group contributes to its utility in materials science:
- Polymer Chemistry : Employed in the creation of functional materials, including polymers that exhibit unique properties due to the high-energy azide functionality.
- Explosives : The energetic nature of azides makes this compound relevant in the formulation of explosives and propellants.
Bioconjugation and Click Chemistry
The azido functionality allows for bioorthogonal reactions, facilitating bioconjugation processes:
- Labeling Biomolecules : It enables selective attachment to biomolecules, which is essential for tracking and studying biological interactions in living systems. This property is particularly valuable in medicinal chemistry and drug development .
Research has indicated that derivatives of this compound exhibit notable biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various microbial strains, suggesting potential as new antimicrobial agents.
- Anticancer Activity : Studies indicate that certain derivatives may possess anticancer properties, making them candidates for further investigation in oncology research.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological molecules:
Mechanism of Action
The mechanism of action of 2-azido-1-chloro-4-nitrobenzene primarily involves its functional groups:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Chloro Group: Can be displaced in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Properties
Key Findings from Comparative Analysis
Electronic Effects: The nitro group (-NO₂) at position 4 strongly withdraws electrons via resonance, while the chlorine at position 1 exerts an inductive electron-withdrawing effect. The azide group (-N₃) at position 2 introduces additional strain and reactivity, making this compound more reactive than its analogs. This contrasts with 1-azido-4-nitrobenzene, where the absence of chlorine reduces electron deficiency .
Stability and Hazard Profile: Aryl azides with multiple electron-withdrawing groups (e.g., nitro and chloro) are prone to decomposition or explosion under heat or mechanical stress. For example, 1-azido-2-chloro-4-nitrobenzene is explicitly noted as unstable , and this risk likely extends to this compound due to similar substituent effects.
Synthetic Challenges :
- The synthesis of this compound would require precise control over substituent positioning. demonstrates that trifluoromethyl sulfinyl groups are effective leaving groups for azide substitution in chloro-nitrobenzenes, suggesting a viable pathway for its preparation .
Potential Applications: While 1-chloro-4-nitrobenzene is used industrially as an antioxidant precursor , aryl azides like this compound may serve as intermediates in click chemistry or photolabile crosslinking agents. However, their instability limits large-scale applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-azido-1-chloro-4-nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) of a halogenated precursor (e.g., 1-chloro-4-nitrobenzene) with sodium azide (NaN₃). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) are critical for facilitating azide substitution due to their ability to stabilize transition states . Reaction time optimization (typically 12–24 hours) and stoichiometric ratios (1:1.2 precursor-to-azide) are key to minimizing side products like aryl amines from competing reduction pathways.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro group (-NO₂) deshields adjacent protons, producing distinct downfield shifts (δ ~8.0–8.5 ppm for aromatic protons). The azide (-N₃) does not directly contribute to proton signals but affects electron density.
- IR Spectroscopy : Azide stretching vibrations appear as sharp peaks at ~2100–2150 cm⁻¹, while nitro symmetric/asymmetric stretches occur at ~1520 and ~1350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (M⁺) align with the molecular formula (C₆H₃ClN₄O₂), with fragmentation patterns showing loss of N₂ (from azide decomposition) and Cl .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Thermal Stability : Aryl azides are shock- and heat-sensitive. Store at ≤4°C in amber glass under inert gas (N₂/Ar) to prevent decomposition .
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Conduct reactions in fume hoods with blast shields due to potential explosive hazards .
Advanced Research Questions
Q. How do substituent positions (azido, nitro, chloro) influence the reactivity of this compound in click chemistry applications?
- Methodological Answer : The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups activate the azide toward strain-promoted alkyne-azide cycloaddition (SPAAC) by increasing electrophilicity. Computational studies (DFT) can model transition states to predict regioselectivity in triazole formation. Experimental validation via HPLC-MS monitors reaction kinetics and byproduct formation .
Q. What strategies mitigate contradictions in reported crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles, torsion angles) often arise from solvent effects or polymorphic variations. Use high-resolution X-ray diffraction (HR-XRD) with SHELX software for refinement . Cross-validate with spectroscopic data and thermal analysis (DSC/TGA) to confirm phase purity .
Q. Can this compound serve as a precursor for photoaffinity labeling probes, and what experimental parameters ensure efficiency?
- Methodological Answer : The azide group enables UV-induced nitrene formation for covalent bonding with biomolecules. Key parameters:
- Wavelength : 254–365 nm UV light for nitrene generation.
- Quenchers : Add tert-butyl nitrite (tBN) to scavenge radicals and reduce nonspecific binding.
- Validation : SDS-PAGE or MALDI-TOF confirms probe-target adduct formation .
Q. How do solvent systems (e.g., deep eutectic solvents, DES) affect the stability and reactivity of this compound in green chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
